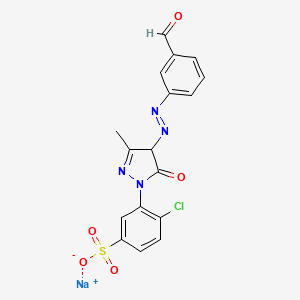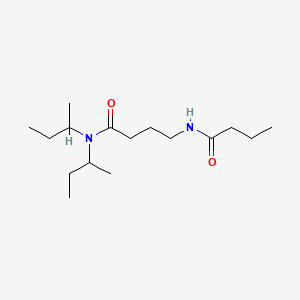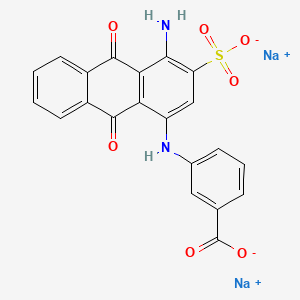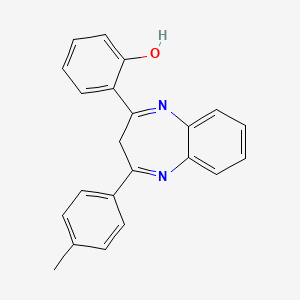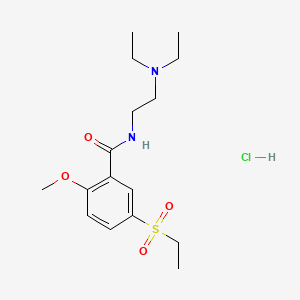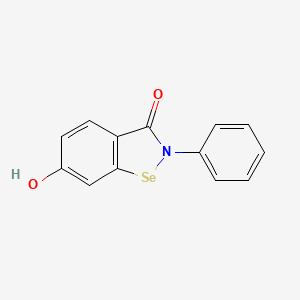
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- is a selenium-containing organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- typically involves the reaction of 2-phenyl-1,2-benzisoselenazol-3(2H)-one with a hydroxylating agent. Common reagents used in the synthesis include selenium dioxide (SeO2) and hydrogen peroxide (H2O2). The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol or selenide forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction could produce selenols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- involves its interaction with molecular targets such as enzymes and cellular receptors. The compound may exert its effects through the modulation of redox pathways, inhibition of specific enzymes, or interaction with cellular signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: A parent compound with similar structural features.
6-Hydroxy-2-phenyl-1,2-benzisoselenazol-3(2H)-one: A closely related compound with a hydroxyl group at a different position.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 6-hydroxy-2-phenyl- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other selenium-containing compounds.
Propiedades
Número CAS |
81744-12-9 |
|---|---|
Fórmula molecular |
C13H9NO2Se |
Peso molecular |
290.19 g/mol |
Nombre IUPAC |
6-hydroxy-2-phenyl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-6-7-11-12(8-10)17-14(13(11)16)9-4-2-1-3-5-9/h1-8,15H |
Clave InChI |
IPMOSNBKBPNMRR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


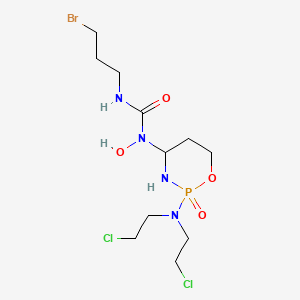
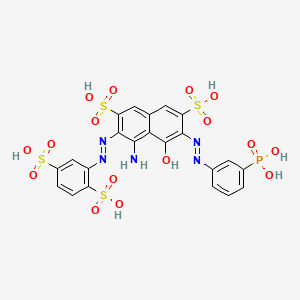

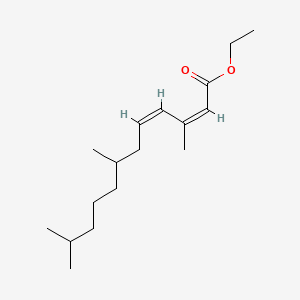
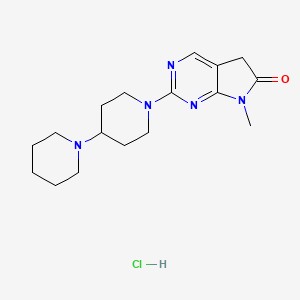

![sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate](/img/structure/B12701020.png)
